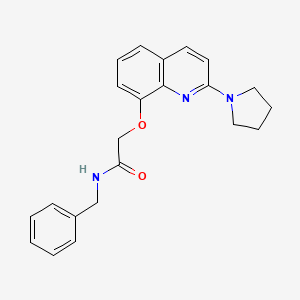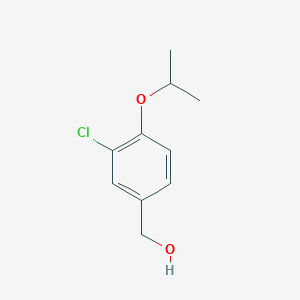![molecular formula C13H15NO3S B2416021 1-[3-(Benzenesulfonyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2305550-77-8](/img/structure/B2416021.png)
1-[3-(Benzenesulfonyl)pyrrolidin-1-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Benzenesulfonyl)pyrrolidin-1-yl]prop-2-en-1-one is a chemical compound that features a pyrrolidine ring substituted with a benzenesulfonyl group and a prop-2-en-1-one moiety
Méthodes De Préparation
The synthesis of 1-[3-(Benzenesulfonyl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the reaction of benzenesulfonyl chloride with pyrrolidine in the presence of a base, followed by the addition of a prop-2-en-1-one derivative. The reaction conditions often include the use of organic solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
1-[3-(Benzenesulfonyl)pyrrolidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced pyrrolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired reaction pathway and product formation.
Applications De Recherche Scientifique
1-[3-(Benzenesulfonyl)pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 1-[3-(Benzenesulfonyl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The pyrrolidine ring and prop-2-en-1-one moiety contribute to the overall binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
1-[3-(Benzenesulfonyl)pyrrolidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
1-(Pyrrolidin-1-yl)prop-2-en-1-one: Lacks the benzenesulfonyl group, resulting in different chemical and biological properties.
1-(Benzenesulfonyl)pyrrolidine: Does not contain the prop-2-en-1-one moiety, affecting its reactivity and applications.
1-(Benzenesulfonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine: A more complex derivative with additional functional groups, leading to different applications and properties.
The uniqueness of this compound lies in its combination of the benzenesulfonyl group and the prop-2-en-1-one moiety, which imparts specific chemical reactivity and potential biological activity.
Propriétés
IUPAC Name |
1-[3-(benzenesulfonyl)pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-2-13(15)14-9-8-12(10-14)18(16,17)11-6-4-3-5-7-11/h2-7,12H,1,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWSJURWPKXAQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propanamide](/img/structure/B2415938.png)


![N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2415942.png)
![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2415945.png)

![1'-(chloromethyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline]](/img/structure/B2415949.png)



![N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2415956.png)
![3-(2-chlorophenyl)-5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide](/img/structure/B2415958.png)
![2-([1,1'-biphenyl]-4-yl)-1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B2415959.png)
![N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide](/img/structure/B2415960.png)
